molecular formula C18H26N2O5S B2511216 Diethyl 3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2,4-dicarboxylate CAS No. 297760-23-7

Diethyl 3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2,4-dicarboxylate

Cat. No.: B2511216
CAS No.: 297760-23-7
M. Wt: 382.48
InChI Key: QQAZYEXIWOQBRW-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an acetamido group.

    Esterification: The final step involves esterification, where the carboxylic acid groups are converted to diethyl esters using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ester groups, forming the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: N-substituted piperidine derivatives.

Scientific Research Applications

Diethyl 3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Diethyl 3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The piperidine ring and the thiophene core are crucial for its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3-methyl-5-(2-(morpholin-4-yl)acetamido)thiophene-2,4-dicarboxylate: Similar structure but with a morpholine ring instead of a piperidine ring.

    Diethyl 3-methyl-5-(2-(pyrrolidin-1-yl)acetamido)thiophene-2,4-dicarboxylate: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

Diethyl 3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2,4-dicarboxylate is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

diethyl 3-methyl-5-[(2-piperidin-1-ylacetyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-4-24-17(22)14-12(3)15(18(23)25-5-2)26-16(14)19-13(21)11-20-9-7-6-8-10-20/h4-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAZYEXIWOQBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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